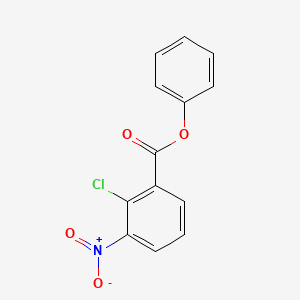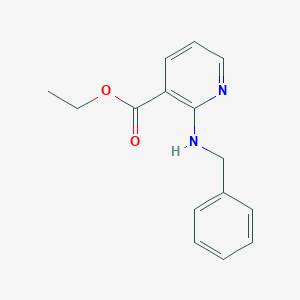![molecular formula C13H13NO3 B13867560 Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetrahydropyrano ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and medicinal research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate typically involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .
Applications De Recherche Scientifique
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Its derivatives may be used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase, inducing apoptosis through disruption of mitochondrial membrane potential, accumulation of reactive oxygen species, and activation of the caspase cascade . The compound significantly inhibits regulators of the PI3K/AKT/mTOR pathway, suggesting its involvement in apoptosis .
Comparaison Avec Des Composés Similaires
1,3,4,9-tetrahydropyrano[3,4-b]indoles: These compounds share a similar core structure but differ in the position and nature of substituents.
2- and 3-aryl indoles: These compounds have aryl groups attached to the indole ring, offering different chemical and biological properties.
Benzofuro[3,2-b]indoles: These compounds feature a fused benzofuran ring, providing unique reactivity and applications.
Uniqueness: Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological pathways and its potential therapeutic applications make it a valuable compound for further research .
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)8-2-3-11-9(6-8)10-7-17-5-4-12(10)14-11/h2-3,6,14H,4-5,7H2,1H3 |
Clé InChI |
RDGRBBXUGFUPIG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)NC3=C2COCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)


![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)







